N-(4'-chlorobiphenyl-4-yl)cyclopropanecarboxamide
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Overview
Description
N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a chlorinated biphenyl structure. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Biphenyl Structure: The initial step involves the synthesis of the biphenyl structure, which can be achieved through a Suzuki coupling reaction between a chlorobenzene derivative and a phenylboronic acid.
Chlorination: The biphenyl structure is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Cyclopropanation: The chlorinated biphenyl is subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Carboxamidation: Finally, the cyclopropane derivative is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.
Scientific Research Applications
N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4’-bromobiphenyl-4-yl)cyclopropanecarboxamide
- N-(4’-fluorobiphenyl-4-yl)cyclopropanecarboxamide
- N-(4’-methylbiphenyl-4-yl)cyclopropanecarboxamide
Uniqueness
N-(4’-chlorobiphenyl-4-yl)cyclopropanecarboxamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, making it more likely to interact with hydrophobic regions of biological macromolecules. Additionally, the chlorine atom can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-3-11(4-8-14)12-5-9-15(10-6-12)18-16(19)13-1-2-13/h3-10,13H,1-2H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVWPKJNGMQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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